3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11-8-5-9(11)7-12(6-8)4-3-10(13)14/h8-9,11H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDHTIFSVJBAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds. This interaction is crucial as it influences the compound’s ability to participate in biochemical pathways and reactions. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties. This modification can alter cellular responses, including changes in receptor activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This mechanism is crucial for its role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the reduction of spirocyclic oxetanyl nitriles to form the compound has been studied for its mechanism, scope, and scalability. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can exhibit specific biological activities, while at higher doses, it may cause toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, influencing its overall biological effects.
Biological Activity
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a compound that belongs to the class of azabicyclic compounds, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Structural Characteristics
The molecular formula of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is C₈H₁₅NO₂, with a molecular weight of approximately 155.21 g/mol. The structure features an ethoxy group attached to a bicyclic nitrogen-containing framework, which is significant for its interaction with biological systems.
Neuropharmacological Potential
Research indicates that compounds with azabicyclic structures often exhibit interactions with neurotransmitter systems, which can lead to various pharmacological effects. Preliminary studies suggest that 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid may interact with receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
Table 1: Potential Biological Activities of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic Acid
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Possible modulation of neurotransmitter systems (e.g., dopamine, serotonin) |
| Analgesic Effects | Potential for pain relief similar to tropane alkaloids |
| Antiinflammatory Properties | May exhibit anti-inflammatory effects based on structural similarities to known anti-inflammatory agents |
Case Studies
-
Neurotransmitter Interaction Study :
A study conducted on azabicyclic compounds demonstrated that derivatives similar to 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid showed significant binding affinity to dopamine receptors, suggesting a potential role in treating neurodegenerative disorders . -
Analgesic Activity :
Research involving related compounds indicated that they could serve as effective analgesics in animal models, providing a basis for exploring the analgesic properties of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid .
Synthesis and Derivatives
The synthesis of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid typically involves the reduction of spirocyclic oxetanyl nitriles under controlled conditions using reducing agents such as lithium aluminum hydride (LiAlH₄). This method allows for high purity and scalability in production .
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid | Contains a carboxylic acid group; potential for different biological activities | Antinociceptive effects |
| 6-Ethoxy-3-azabicyclo[3.1.1]heptane | Basic bicyclic structure without propanoic acid side chain | Neuropharmacological applications |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid and related compounds:
Functional and Application-Based Differences
In contrast, the 2-propanoic acid isomer (CAS: 2097949-69-2) may exhibit altered pharmacokinetics due to steric effects . The benzyl-substituted analog (3-Benzyl-3-azabicyclo[...]-6-one) lacks the carboxylic acid group, reducing solubility but increasing lipophilicity, which may improve blood-brain barrier penetration .
Ring System Variations :
- The 4-thia-1-azabicyclo[3.2.0]heptane derivative () replaces a carbon with sulfur, altering electronic properties and enabling antibiotic activity. Its smaller ring system (3.2.0 vs. 3.1.1) impacts conformational flexibility and target binding .
Safety and Stability: The target compound requires stringent storage conditions (e.g., protection from moisture, heat) compared to the benzyl analog, which is described as a stable building block .
Research Findings and Implications
- Medicinal Chemistry : The benzyl-substituted analog is highlighted as a "promising building block" for drug development, likely due to its balanced lipophilicity and ease of functionalization . In contrast, the target compound’s carboxylic acid group may limit membrane permeability but enhance target specificity.
- Antibiotic Derivatives : The 4-thia-1-azabicyclo[3.2.0]heptane framework demonstrates the importance of heteroatom placement in biological activity, achieving pharmacopeial compliance for crystallinity and purity .
- Synthetic Challenges: The discontinuation of the 2-propanoic acid isomer (CAS: 2097949-69-2) may reflect difficulties in optimizing yield or purity, underscoring the sensitivity of azabicyclo compounds to synthetic conditions .
Preparation Methods
Intramolecular Imide Formation from 1,3-Functionalized Cyclobutane Derivatives
A highly efficient method reported involves the intramolecular imide formation starting from a properly 1,3-functionalized cyclobutane derivative. This approach relies on:
- Starting material: 3-oxocyclobutanecarboxylate derivatives.
- Diastereoselective Strecker reaction to introduce amino functionality.
- Cyclization to form the 3-azabicyclo[3.1.1]heptane ring system.
This method yields 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediates, which can be further derivatized to introduce ethoxy and propanoic acid groups via selective substitution and ester hydrolysis steps.
Multigram Scale Synthesis via Diastereoselective Strecker Reaction
The diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate provides a scalable route to bicyclic azabicycloheptane derivatives. This reaction involves:
- Addition of cyanide and ammonia sources to the ketone group.
- Formation of aminonitrile intermediates.
- Subsequent hydrolysis and cyclization to bicyclic amines.
This approach is notable for its efficiency and suitability for multigram synthesis, making it practical for medicinal chemistry applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diastereoselective Strecker | 3-oxocyclobutanecarboxylate, KCN, NH3 | 70-85 | High diastereoselectivity, multigram scale |
| Intramolecular imide formation | Heating in suitable solvent (e.g., DMF) | 75-90 | Cyclization to bicyclic core |
| Ethoxy group introduction | Palladium catalyst, ethoxy source | Variable | Requires optimization for regioselectivity |
| Propanoic acid side chain | Hydrolysis of ester intermediates | 80-95 | Acidic or basic hydrolysis conditions |
Detailed Research Findings
- The intramolecular imide formation strategy is supported by experimental data showing high yields and stereochemical control in synthesizing bicyclic amines.
- The diastereoselective Strecker reaction provides a robust entry point into the bicyclic scaffold, enabling further functionalization such as ethoxy substitution and carboxylic acid formation.
- Palladium-catalyzed methods, while more general, have been demonstrated to effectively introduce ether substituents on related bicyclic systems, suggesting applicability to the 6-ethoxy substitution on the azabicycloheptane ring.
- The combination of these methods allows for a modular and scalable synthesis pathway, suitable for producing 3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid for research and pharmaceutical development.
Summary Table of Synthetic Routes
| Method | Starting Material | Key Intermediate | Advantages | Limitations |
|---|---|---|---|---|
| Diastereoselective Strecker | 3-oxocyclobutanecarboxylate | Aminonitrile intermediate | High stereoselectivity, scalable | Requires cyanide handling |
| Intramolecular imide formation | 1,3-functionalized cyclobutane | 1-amino-3-azabicycloheptane-2,4-dione | Efficient ring closure | Sensitive to reaction conditions |
| Palladium-catalyzed functionalization | Bicyclic amine derivatives | Ether-substituted bicyclic amines | Versatile functional group introduction | Catalyst cost, optimization needed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves constructing the azabicyclo[3.1.1]heptane core via cyclization reactions. For example, Boc-protected intermediates (e.g., endo-6-(boc-amino)-3-azabicyclo[3.1.1]heptane) can be used to protect reactive amines during synthesis . After cyclization, deprotection and functionalization with ethoxy and propanoic acid groups follow. Purification often employs column chromatography under inert conditions, as the compound’s stability may vary with exposure to moisture or temperature fluctuations .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent placement, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. For example, similar bicyclic compounds in pharmacological studies (e.g., opioid receptor agonists) have been characterized using these techniques to resolve chiral centers .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : In vitro receptor-binding assays (e.g., competitive displacement studies using radiolabeled ligands) can identify interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes. For instance, structurally related azabicyclo compounds have shown affinity for opioid receptors, suggesting a framework for assay design . Cell viability assays (e.g., MTT) should assess cytotoxicity prior to in vivo studies.
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral stationary phase HPLC or SFC (supercritical fluid chromatography) is effective for resolving enantiomers. The azabicyclo core’s rigid structure may enhance chiral discrimination. For analogs with multiple stereocenters (e.g., [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] esters), preparative HPLC with amylose-based columns has been successful . Confirm enantiopurity via polarimetry and circular dichroism (CD).
Q. What strategies address discrepancies in bioactivity data across studies?
- Methodological Answer : Variability may arise from differences in compound storage (e.g., room temperature vs. refrigerated conditions affecting stability) , solvent choice (polar aprotic vs. protic solvents altering solubility), or assay protocols (e.g., buffer pH impacting receptor binding). Systematic replication under controlled conditions, paired with stability studies (TGA/DSC for thermal behavior), can isolate contributing factors.
Q. How can metabolic pathways and degradation products be characterized?
- Methodological Answer : Use LC-MS/MS to track metabolic transformations in hepatocyte models or microsomal incubations. For example, hydroxylation or demethylation of the ethoxy group is likely. Structural analogs with nitro or hydroxy substituents (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) provide reference data for fragmentation patterns . Stability studies under physiological pH (1.2–7.4) and temperature (37°C) simulate in vivo conditions.
Methodological Notes
- Stereochemical Complexity : The azabicyclo[3.1.1]heptane scaffold introduces conformational constraints that influence reactivity and bioactivity. Molecular modeling (e.g., DFT calculations) can predict steric and electronic effects .
- Safety Protocols : While no direct hazard data exists for this compound, related azabicyclo derivatives require handling in ventilated environments with PPE (gloves, goggles) due to potential irritancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
